chemical structure and physical properties of 3-(4-Oxocyclohexyl)propionic Acid
chemical structure and physical properties of 3-(4-Oxocyclohexyl)propionic Acid
An In-depth Technical Guide to 3-(4-Oxocyclohexyl)propionic Acid
Introduction
3-(4-Oxocyclohexyl)propionic acid is a bifunctional organic molecule of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and drug development. Its structure, which incorporates both a ketone and a carboxylic acid functional group, makes it a versatile synthetic building block. This guide provides a comprehensive overview of its chemical structure, physical properties, a representative synthetic protocol, and its potential applications as a scaffold for novel therapeutics.
Chemical Structure and Identifiers
3-(4-Oxocyclohexyl)propionic acid possesses a cyclohexane ring substituted with a propionic acid chain and a ketone group at the 4-position. This substitution pattern provides a unique spatial arrangement of its functional groups, which can be exploited in the design of more complex molecular architectures.
The key identifiers for this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 3-(4-oxocyclohexyl)propanoic acid |
| CAS Number | 4883-70-9 |
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| Canonical SMILES | C1CC(CCC1=O)CCC(=O)O |
| InChI Key | JCIZEWRBCTUEFG-UHFFFAOYSA-N |
Below is a two-dimensional representation of the chemical structure of 3-(4-Oxocyclohexyl)propionic Acid.
Caption: 2D structure of 3-(4-Oxocyclohexyl)propionic Acid.
Physical Properties
While extensive experimental data for 3-(4-Oxocyclohexyl)propionic acid is not widely published, its physical properties can be inferred from its structure and data from analogous compounds. It is known to be a solid at room temperature.[1][2] For comparison, the structurally related 3-(2-oxocyclopentyl)propanoic acid has a boiling point of 324.2°C at 760 mmHg.[3][4]
| Property | Value/Prediction |
| Appearance | Solid |
| Boiling Point | Not experimentally determined. Estimated to be high, similar to related compounds. |
| Melting Point | Not experimentally determined. |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. |
| Topological Polar Surface Area | 54.4 Ų (for the related 3-(4,4-dimethyl-2-oxocyclohexyl)propanoic acid)[5] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Synthesis of 3-(4-Oxocyclohexyl)propionic Acid
A plausible and common method for the synthesis of 3-(4-Oxocyclohexyl)propionic acid and its derivatives is through a Michael addition reaction, a well-established method in organic synthesis.[3][6] This approach is followed by hydrolysis of the resulting ester to yield the final carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Michael Addition
-
To a solution of a suitable cyclohexanone derivative (e.g., 4,4-diethoxycyclohexan-1-one to protect the ketone) in a suitable solvent like ethanol, add a base such as sodium ethoxide to generate the enolate.
-
Slowly add an acrylate ester (e.g., ethyl acrylate) to the reaction mixture at a controlled temperature.
-
Allow the reaction to stir until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Quench the reaction with a weak acid and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude ester intermediate.
Step 2: Hydrolysis
-
Dissolve the crude ester from the previous step in a mixture of an alcohol (e.g., ethanol) and water.
-
Add a strong base, such as sodium hydroxide, and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and acidify with a strong acid like hydrochloric acid to precipitate the carboxylic acid.
-
If a protecting group was used, this step should be designed to also deprotect the ketone.
-
Filter the solid product, wash with cold water, and dry to obtain 3-(4-Oxocyclohexyl)propionic acid. Further purification can be achieved by recrystallization.
Caption: Generalized workflow for the synthesis of 3-(4-Oxocyclohexyl)propionic Acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (typically >10 ppm).[3][8] The protons on the cyclohexyl ring and the propionic acid chain would appear as complex multiplets in the upfield region (around 1-3 ppm).[3]
-
¹³C NMR : The carbon NMR spectrum would feature two distinct signals in the downfield region for the carbonyl carbons of the ketone and the carboxylic acid (typically between 170-210 ppm).[7] The remaining aliphatic carbons would resonate in the upfield region of the spectrum.[7]
Infrared (IR) Spectroscopy
The IR spectrum is expected to display characteristic absorption bands for its functional groups:[3][9]
-
C=O (Ketone) : A strong absorption band around 1700-1725 cm⁻¹.[3]
-
C=O (Carboxylic Acid) : A strong absorption band, also around 1700-1725 cm⁻¹, which may overlap with the ketone stretch.[3]
-
O-H (Carboxylic Acid) : A broad absorption band in the region of 2500-3300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (170.21 m/z).[10] Common fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the cyclohexanone ring.
Caption: Interrelation of spectroscopic techniques for structural analysis.
Applications in Drug Development
The true value of 3-(4-Oxocyclohexyl)propionic acid lies in its potential as a versatile scaffold in the synthesis of more complex and potentially bioactive molecules.[6][9] The presence of both a ketone and a carboxylic acid allows for a wide range of chemical modifications.
Propanoic acid derivatives are a well-established class of compounds with significant therapeutic applications. For instance, aryl propanoic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[6][11] These drugs primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[6]
The 3-(4-Oxocyclohexyl)propionic acid structure could serve as a starting point for developing novel anti-inflammatory agents. The carboxylic acid group is often essential for the activity of NSAIDs, while the cyclohexanone ring can be further functionalized to enhance potency, selectivity, or pharmacokinetic properties. Additionally, derivatives of propanoic acid have been investigated for their potential as anticancer agents.[6][12]
Caption: Inhibition of the COX pathway by propanoic acid derivatives.
Conclusion
3-(4-Oxocyclohexyl)propionic acid is a molecule with a well-defined structure and significant potential as a synthetic intermediate. While detailed experimental data on its physical properties are limited, its chemical reactivity is well-understood within the principles of organic chemistry. The dual functionality of a ketone and a carboxylic acid makes it an attractive starting material for the synthesis of a diverse range of more complex molecules, particularly in the pursuit of novel therapeutic agents for inflammatory diseases and cancer. Further research into this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
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